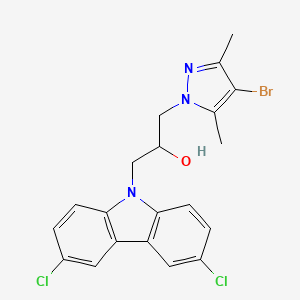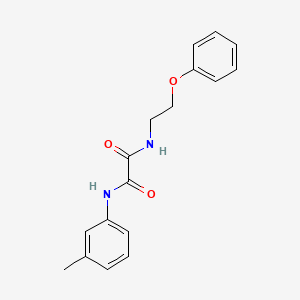![molecular formula C16H11F2N3O2 B5012042 N-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5012042.png)
N-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide, also known as FOA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FOA belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
作用機序
N-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide exerts its biological activities by modulating various signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. This compound has been found to modulate the activity of various neurotransmitters such as dopamine and serotonin, which are implicated in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the proliferation and migration of cancer cells. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has been found to modulate the levels of neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
実験室実験の利点と制限
N-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high stability under physiological conditions. This compound has been shown to exhibit low toxicity in animal models, which makes it a promising candidate for further preclinical studies. However, this compound has some limitations for lab experiments. Its solubility in aqueous solutions is limited, which may affect its bioavailability and efficacy. This compound also exhibits poor permeability across the blood-brain barrier, which may limit its potential use in the treatment of neurological disorders.
将来の方向性
There are several future directions for research on N-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide. One area of research is to further elucidate its mechanism of action and signaling pathways in cells. Another area of research is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Future studies may also focus on optimizing the synthesis method of this compound to achieve higher yields and purity. Another area of research is to investigate the potential use of this compound in combination with other drugs for enhanced therapeutic efficacy. Overall, this compound has significant potential for further scientific research and development.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial activities, as well as its potential use in the treatment of neurodegenerative diseases. This compound exerts its biological activities by modulating various signaling pathways in cells, and it exhibits several biochemical and physiological effects. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on this compound, which may lead to the development of novel therapeutic agents for various diseases.
合成法
N-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide can be synthesized by reacting 4-fluorobenzoyl chloride with 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with N-(4-fluorophenyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield this compound. The synthesis method has been optimized to achieve high yield and purity of this compound.
科学的研究の応用
N-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been found to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
N-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2/c17-11-3-1-10(2-4-11)16-20-14(21-23-16)9-15(22)19-13-7-5-12(18)6-8-13/h1-8H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWIPCRSJFBLFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)CC(=O)NC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5011960.png)

![methyl 4-({[(2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5011964.png)
![{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanol](/img/structure/B5011976.png)
![(4-{[(5-isopropyl-2-methylcyclohexyl)oxy]carbonyl}-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid](/img/structure/B5011982.png)


![(4-chlorobenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5012007.png)
![5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5012012.png)
![5-acetyl-6-methyl-2-{[(phenylthio)methyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5012016.png)
![2,2-dibromo-N'-[1-(4-ethoxyphenyl)pentylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B5012020.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5012021.png)

![1-[(4-chlorophenoxy)acetyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5012033.png)